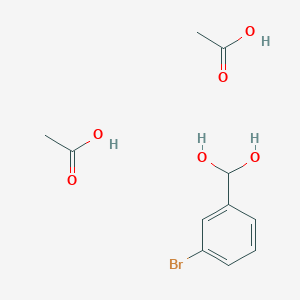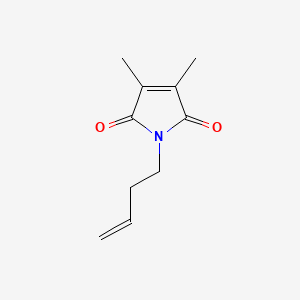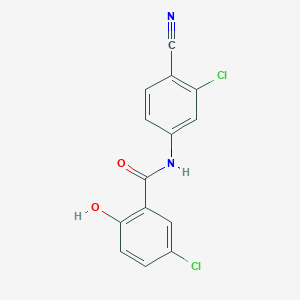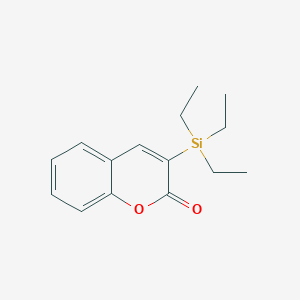![molecular formula C36H46N2Si B12594519 Silanediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-1,1-diphenyl- CAS No. 587023-11-8](/img/structure/B12594519.png)
Silanediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-1,1-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silanediamine, N,N’-bis[2,6-bis(1-methylethyl)phenyl]-1,1-diphenyl-: is a complex organic compound known for its unique structural properties and applications in various fields of chemistry and industry. This compound is characterized by the presence of silanediamine groups and bulky phenyl substituents, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silanediamine, N,N’-bis[2,6-bis(1-methylethyl)phenyl]-1,1-diphenyl- typically involves the reaction of silane precursors with amines under controlled conditions. One common method includes the use of chlorosilanes and secondary amines, which react to form the desired silanediamine compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Silanediamine, N,N’-bis[2,6-bis(1-methylethyl)phenyl]-1,1-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxanes and other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives with different oxidation states.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include siloxanes, substituted silanes, and various phenyl derivatives .
Scientific Research Applications
Chemistry: In chemistry, Silanediamine, N,N’-bis[2,6-bis(1-methylethyl)phenyl]-1,1-diphenyl- is used as a ligand in coordination chemistry and as a precursor for the synthesis of complex organosilicon compounds .
Medicine: In medicine, it is explored for its potential use in the design of novel therapeutic agents and diagnostic tools .
Industry: Industrially, the compound is used in the production of high-performance materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism by which Silanediamine, N,N’-bis[2,6-bis(1-methylethyl)phenyl]-1,1-diphenyl- exerts its effects involves the interaction of its silanediamine groups with various molecular targets. These interactions can lead to the formation of stable complexes and the modulation of chemical reactivity. The bulky phenyl groups provide steric hindrance, which can influence the compound’s reactivity and selectivity in different reactions .
Comparison with Similar Compounds
- N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine
- N,N’-Bis(2,6-diisopropylphenyl)pyridine-4-carboximidamide
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
Uniqueness: Silanediamine, N,N’-bis[2,6-bis(1-methylethyl)phenyl]-1,1-diphenyl- is unique due to its combination of silanediamine groups and bulky phenyl substituents, which provide enhanced stability and reactivity compared to other similar compounds. Its applications in various fields, including chemistry, biology, and industry, highlight its versatility and importance .
Properties
CAS No. |
587023-11-8 |
|---|---|
Molecular Formula |
C36H46N2Si |
Molecular Weight |
534.8 g/mol |
IUPAC Name |
N-[[2,6-di(propan-2-yl)anilino]-diphenylsilyl]-2,6-di(propan-2-yl)aniline |
InChI |
InChI=1S/C36H46N2Si/c1-25(2)31-21-15-22-32(26(3)4)35(31)37-39(29-17-11-9-12-18-29,30-19-13-10-14-20-30)38-36-33(27(5)6)23-16-24-34(36)28(7)8/h9-28,37-38H,1-8H3 |
InChI Key |
KUZUCRSSMMVCSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N[Si](C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C(C=CC=C4C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(5-phenoxy-3-pyridinyl)-](/img/structure/B12594437.png)

![Methyl 4-[4-(5-chloro-2-methyl-1H-indol-3-yl)butyl]benzoate](/img/structure/B12594443.png)
![1-[(3,5-Diaminopyridin-2-yl)oxy]propan-2-ol](/img/structure/B12594444.png)


![Benzamide, 3-methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopropyl]-](/img/structure/B12594464.png)
![1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one](/img/structure/B12594478.png)

![4,4'-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzoic acid](/img/structure/B12594484.png)

![Butanoic acid, 3-[methyl[(1S)-1-phenylethyl]amino]-, methyl ester, (3S)-](/img/structure/B12594487.png)
![Acetamide,N-(5-methyl-3-isoxazolyl)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]-](/img/structure/B12594510.png)

